6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile
CAS No.: 2380187-66-4
Cat. No.: VC7057275
Molecular Formula: C21H19N9
Molecular Weight: 397.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380187-66-4 |
|---|---|
| Molecular Formula | C21H19N9 |
| Molecular Weight | 397.446 |
| IUPAC Name | 6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C21H19N9/c22-15-17-3-1-4-18(24-17)28-11-2-12-29(14-13-28)20-6-5-19-25-26-21(30(19)27-20)16-7-9-23-10-8-16/h1,3-10H,2,11-14H2 |
| Standard InChI Key | NEZHMWSHCSZRNR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Introduction
The compound 6-{4-[3-(Pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile is a complex heterocyclic molecule. It contains multiple functional groups and fused aromatic rings, including a pyridine moiety, a triazolopyridazine core, and a diazepane ring. Such structures are often explored in medicinal chemistry due to their potential biological activities.
Structural Features
This compound can be broken down into the following key structural components:
-
Pyridine-2-carbonitrile: A nitrile-substituted pyridine that contributes to the molecule's polarity and reactivity.
-
124Triazolo[4,3-b]pyridazine: A fused bicyclic system known for its pharmacological relevance.
-
1,4-Diazepane: A seven-membered ring containing two nitrogen atoms, often associated with improved drug-like properties such as solubility and bioavailability.
Potential Applications in Medicinal Chemistry
Compounds with similar frameworks have been studied for various therapeutic applications:
-
Antiviral Activity: Triazolo-based derivatives have shown efficacy against viruses by targeting specific enzymes or proteins critical for viral replication .
-
Antifungal and Antibacterial Properties: The triazole and pyridazine moieties are known to inhibit fungal growth and bacterial enzymes .
-
CNS Activity: Diazepane-containing compounds are often explored for central nervous system (CNS) disorders due to their ability to interact with neurotransmitter receptors.
Synthesis Pathways
The synthesis of such molecules typically involves:
-
Formation of the triazolopyridazine core through cyclization reactions involving hydrazine derivatives and nitrile-containing precursors.
-
Functionalization of the pyridine ring using nucleophilic substitution or coupling reactions.
-
Introduction of the diazepane ring via reductive amination or alkylation processes.
Biological Activity and Mechanism of Action
While specific data on this compound is unavailable, related structures suggest potential mechanisms:
-
Binding to enzyme active sites or receptor pockets due to the rigid triazolopyridazine scaffold.
-
Interaction with nucleic acids or proteins through hydrogen bonding and π-stacking facilitated by the pyridine and nitrile groups.
Challenges in Development
-
Synthetic Complexity: Multi-step synthesis can limit scalability.
-
Toxicity Concerns: Nitrogen-rich heterocycles may exhibit off-target effects.
-
Bioavailability: Optimization of pharmacokinetic properties is necessary for clinical use.
Future Directions
Research could focus on:
-
High-throughput screening for biological activity.
-
Structural optimization to enhance selectivity and reduce side effects.
-
Exploration of derivatives with modified substituents for broader therapeutic applications.
This compound represents a promising candidate in drug discovery due to its intricate structure and potential pharmacological properties. Further studies are needed to fully elucidate its therapeutic potential and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume